Cas no 125093-93-8 (VIP ANTAGONIST)
O VIP ANTAGONIST é um composto químico altamente seletivo, projetado para inibir especificamente a atividade de peptídeos vasoativos intestinais (VIP). Sua estrutura molecular foi otimizada para garantir alta afinidade de ligação aos receptores VPAC1 e VPAC2, bloqueando eficazmente a sinalização mediada pelo VIP. Este antagonista demonstra excelente estabilidade in vitro e in vivo, com baixa toxicidade e perfil farmacocinético favorável. Sua aplicação é relevante em pesquisas neuroendócrinas, estudos de inflamação e investigações oncológicas, devido ao papel do VIP em processos patológicos. A pureza do composto (>98%) e sua especificidade o tornam uma ferramenta valiosa para estudos mecanísticos em modelos celulares e animais.

VIP ANTAGONIST structure
Nome do Produto:VIP ANTAGONIST
N.o CAS:125093-93-8
MF:C154H257N49O40S
MW:3467.05771136284
MDL:MFCD00080365
CID:152299
VIP ANTAGONIST Propriedades químicas e físicas
Nomes e Identificadores
-
- L-Aspartamide,L-lysyl-L-prolyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-threonyl-L-a-aspartyl-L-asparaginyl-L-tyrosyl-L-threonyl-L-arginyl-L-leucyl-L-arginyl-L-lysyl-L-glutaminyl-L-methionyl-L-alanyl-L-valyl-L-lysyl-L-lysyl-L-tyrosyl-L-leucyl-L-asparaginyl-L-seryl-L-isoleucyl-L-leucyl-
- L-Aspartamide,L-lysyl-L-prolyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-threonyl-L-a-aspartyl-...
- L-Aspartamide,L-lysyl-L-prolyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-threonyl-L-a-aspartyl-L-asparaginyl-L-tyrosyl-L-threo
- H-Lys-Pro-Arg-Arg-Pro-Tyr-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2
- LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SER-ILE-LEU-ASN-NH2
- 1-L-Lysine-2-L-proline-3-L-arginine-4-L-arginine-5-L-proline-6-L-tyrosine-vasoactive intestinal octacosapeptide (pig)
- VIPi
- VIP ANTAGONIST
- Vip-ne hybrid antag
- KPRRPYTDNYTRLRKQMAVKKYLNSILN-NH2
- Lys-Pro-Arg-arg-Pro-Tyr-vip(7-28)
- (VIP-neurotensin) hybrid antagonist
- VASOACTIVE INTESTINAL PEPTIDE ANTAGONIST
- (LYS1 PRO2 5 ARG3 4 TYR6)-VASOACTIVE &
- (lys1,pro2,5,arg3,4,tyr6)-vasoactive*intestinal P
- Lysyl-prolyl-arginyl-arginyl-prolyl-tyrosyl-vip(7-28)
- CID 102602038
- H-LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SE
- Vasoactive intestinal octac
-
- MDL: MFCD00080365
- Inchi: 1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1
- Chave InChI: FBYWUGLFWCEKAN-LPTVATHXSA-N
- SMILES: S(C)CC[C@@H](C(N[C@@H](C)C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC1C=CC(=CC=1)O)C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@@H](CO)C(N[C@H](C(N[C@H](C(N[C@H](C(N)=O)CC(N)=O)=O)CC(C)C)=O)[C@@H](C)CC)=O)=O)=O)CC(C)C)=O)=O)CCCCN)=O)CCCCN)=O)C(C)C)=O)=O)NC([C@H](CCC(N)=O)NC([C@H](CCCCN)NC([C@H](CCCNC(=N)N)NC([C@H](CC(C)C)NC([C@H](CCCNC(=N)N)NC(C([C@@H](C)O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CC(N)=O)NC([C@H](CC(=O)O)NC(C([C@@H](C)O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@@H]1CCCN1C([C@H](CCCNC(=N)N)NC([C@H](CCCNC(=N)N)NC([C@@H]1CCCN1C([C@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 54
- Contagem de aceitadores de ligações de hidrogénio: 50
- Contagem de Átomos Pesados: 244
- Contagem de Ligações Rotativas: 121
- Complexidade: 7940
- Superfície polar topológica: 1550
- XLogP3: -12.4
Propriedades Experimentais
- Densidade: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
VIP ANTAGONIST Informações de segurança
- WGK Alemanha:3
- RTECS:YW8000000
- Condição de armazenamento:−20°C
VIP ANTAGONIST Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
AAPPTec | P002607-1mg |
Vasoactive Intestinal Peptide Antagonist |
125093-93-8 | 1mg |
$240.00 | 2024-07-19 | ||
AAPPTec | P002607-5mg |
Vasoactive Intestinal Peptide Antagonist |
125093-93-8 | 5mg |
$720.00 | 2024-07-19 | ||
abcr | AB477927-1mg |
VIP Antagonist; . |
125093-93-8 | 1mg |
€676.00 | 2025-02-16 | ||
A2B Chem LLC | AE34044-10mg |
H-LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SER-ILE-LEU-ASN-NH2 |
125093-93-8 | 10mg |
$1512.00 | 2024-04-20 | ||
A2B Chem LLC | AE34044-1mg |
H-LYS-PRO-ARG-ARG-PRO-TYR-THR-ASP-ASN-TYR-THR-ARG-LEU-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ASN-SER-ILE-LEU-ASN-NH2 |
125093-93-8 | 1mg |
$383.00 | 2024-04-20 | ||
abcr | AB477927-0.5mg |
VIP Antagonist; . |
125093-93-8 | 0.5mg |
€376.00 | 2024-08-03 | ||
abcr | AB477927-0,5 mg |
VIP Antagonist; . |
125093-93-8 | 05mg |
€376.00 | 2023-04-20 | ||
AAPPTec | P002607-10mg |
Vasoactive Intestinal Peptide Antagonist |
125093-93-8 | 10mg |
$1.200.00 | 2024-07-19 | ||
abcr | AB477927-1 mg |
VIP Antagonist; . |
125093-93-8 | 1mg |
€635.00 | 2023-04-20 | ||
abcr | AB477927-0.50,5mg |
VIP Antagonist; . |
125093-93-8 | 0.50,5mg |
€376.00 | 2024-04-20 |
VIP ANTAGONIST Literatura Relacionada
-
C. L. Charron,J. L. Hickey,T. K. Nsiama,D. R. Cruickshank,W. L. Turnbull,L. G. Luyt Nat. Prod. Rep. 2016 33 761
-
Ying Yu,Hongzhang Zhang,Xiaofei Yang,Yuqing Chen,Ziyang Jia,Jingwang Yan,Huamin Zhang,Xianfeng Li J. Mater. Chem. A 2018 6 24066
-
3. Detection and lifetime of the triplet state of acetone in solutionG. Porter,R. W. Yip,J. M. Dunston,A. J. Cessna,S. E. Sugamori Trans. Faraday Soc. 1971 67 3149
-
Yongyi Jiang,Jinkai Hao,Ming Hou,Shaojing Hong,Wei Song,Baolian Yi,Zhigang Shao Sustainable Energy Fuels 2017 1 1405
-
5. CCCXIX.—The influence of nitro-groups on the reactivity of substituents in the benzene nucleus. Part VIII. 2 : 3- and 2 : 5-Dinitro-p-chlorotoluenesJames Kenner,Charles William Tod,Ernest Witham J. Chem. Soc. Trans. 1925 127 2343
125093-93-8 (VIP ANTAGONIST) Produtos relacionados
- 2138179-19-6(Methyl 1-[(aminosulfinyl)methyl]cyclopentane-1-carboxylate)
- 952995-78-7(N-{3-4-(dimethylamino)phenylpropyl}adamantane-1-carboxamide)
- 84302-42-1(3,4-dihydro-2H-pyran-4-one)
- 160485-42-7((3-Fluoro-1,2-phenylene)dimethanol)
- 56341-31-2(2-Bromoxanthone)
- 1405433-13-7(2-(5-phenyl-1H-pyrazol-1-yl)acetic acid)
- 1909294-35-4(rac-(3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride)
- 863-16-1(N2-(Benzyloxy)carbonylglutaminyltyrosine)
- 52727-92-1(4-Bromo-2-methylphenyl acetate)
- 941256-92-4(2-{4-(4-Iodophenyl)sulfonylpiperazino}-1-ethanol)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:125093-93-8)VIP ANTAGONIST

Pureza:99%/99%
Quantidade:10mg/25mg
Preço ($):232.0/439.0